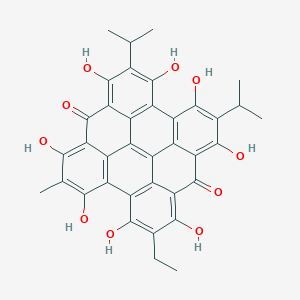

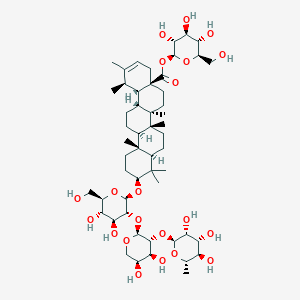

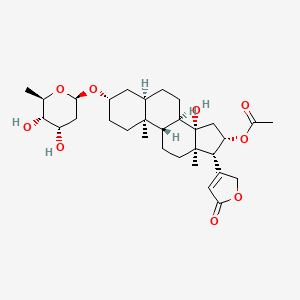

Zygophyloside L

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Zygophyloside L is a natural product found in Tetraena gaetula with data available.

Aplicaciones Científicas De Investigación

Phytochemical Profiling and Biological Activities

Zygophyllum coccineum, known for its traditional medicinal uses in the Mediterranean region, has been studied for its phytoconstituents and biological activities. The study involved characterizing Z. coccineum phytoconstituents and evaluating the anti-microbial, anti-biofilm, and anti-cancer bioactivities of its extracts. Major constituents such as tiliroside, zygophyloside-F, zygophyloside-G, and isorhamnetin-3-O-glucoside were identified, and the aqueous-ethanolic extract demonstrated significant cytotoxic effects against various cancer cell lines. This research helps validate some of the traditional phytomedicinal properties of Z. coccineum (H. Mohammed et al., 2021).

Antioxidant and Anti-Inflammatory Activities

Another study on Zygophyllum simplex L. focused on isolating its major constituents and assessing their antioxidant and anti-inflammatory activities. The study found significant antioxidant and anti-inflammatory effects from the isolated phenolic compounds, suggesting their potential therapeutic applications in inflammation-related conditions (H. Abdallah & A. Esmat, 2017).

Cardioprotective Effects

Zygophyllum album was examined for its cardioprotective effects against myocardial damage induced by deltamethrin in rats. The study revealed that Zygophyllum album roots extract (ZARE) significantly improved heart injury markers and reduced oxidative stress-related inflammation and apoptosis via the NF-κB signaling pathway (A. Feriani et al., 2020).

Anti-Diabetic and Antihypertensive Properties

Zygophyllum album's essential oil was investigated for its antidiabetic, antidiarrheal, and antihypertensive activities. The study found that the oil significantly decreased the activity of α-amylase in diabetic rats, reduced serum glucose levels, and improved symptoms of diarrhea and hypertension (Kais Mnafgui et al., 2016).

Other Biological Activities

Additional research includes exploring the phytochemical composition and biological activities of Zygophyllum species, such as Zygophyllum fabago and Zygophyllum propinquum. These studies focus on identifying various saponins and other compounds and assessing their potential biological activities (Yu-lin Feng et al., 2008), (V. Ahmad et al., 1990).

Propiedades

Nombre del producto |

Zygophyloside L |

|---|---|

Fórmula molecular |

C53H86O21 |

Peso molecular |

1059.2 g/mol |

Nombre IUPAC |

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,4aR,6aR,6aR,6bR,8aR,10S,12aR,14aR,14bS)-10-[(2R,3R,4S,5S,6R)-3-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,6a,6b,9,9,12a-heptamethyl-4,5,6,6a,7,8,8a,10,11,12,13,14,14a,14b-tetradecahydro-1H-picene-4a-carboxylate |

InChI |

InChI=1S/C53H86O21/c1-22-11-16-53(48(66)74-45-41(65)38(62)35(59)27(19-54)69-45)18-17-51(7)25(32(53)23(22)2)9-10-30-50(6)14-13-31(49(4,5)29(50)12-15-52(30,51)8)71-47-43(39(63)36(60)28(20-55)70-47)73-46-42(34(58)26(56)21-67-46)72-44-40(64)37(61)33(57)24(3)68-44/h11,23-47,54-65H,9-10,12-21H2,1-8H3/t23-,24-,25+,26-,27+,28+,29-,30+,31-,32-,33-,34-,35+,36+,37+,38-,39-,40+,41+,42+,43+,44-,45-,46-,47-,50-,51+,52+,53-/m0/s1 |

Clave InChI |

ICTLJGLVMOPKOI-TYJPXZRRSA-N |

SMILES isomérico |

C[C@@H]1[C@H]2[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC[C@]2(CC=C1C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O[C@H]8[C@@H]([C@H]([C@H](CO8)O)O)O[C@H]9[C@@H]([C@@H]([C@H]([C@@H](O9)C)O)O)O)C |

SMILES canónico |

CC1C2C3CCC4C5(CCC(C(C5CCC4(C3(CCC2(CC=C1C)C(=O)OC6C(C(C(C(O6)CO)O)O)O)C)C)(C)C)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(CO8)O)O)OC9C(C(C(C(O9)C)O)O)O)C |

Sinónimos |

3-O-(rhamnopyranoyl-1-2-arabinopyranosyl-1-2-glucopyranosyl)urs-20(21)-en-28-oic acid 28-O-(glucopyranosyl) ester zygophyloside L |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(Z)-but-2-en-2-yl]-2,8,10-trichloro-9-hydroxy-3-methoxy-4,7-dimethylbenzo[b][1,4]benzodioxepin-6-one](/img/structure/B1259146.png)

![6-Chloro-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-5-methylimidazo[1,5-a]quinoxalin-4-one](/img/structure/B1259157.png)